BenchChemオンラインストアへようこそ!

2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

PI3K isoform selectivity cancer PTEN‑deficient tumors

This PI3Kβ-biased inhibitor (Ki=41nM) provides a unique selectivity fingerprint crucial for dissecting PI3Kβ-dependent signaling in PTEN-deficient models, without confounding PI3Kδ/γ inhibition. Its distinct profile serves as an essential reference inhibitor for multi-isoform screening and assay validation. Procure this specific chemotype to maintain experimental integrity and avoid the off-target liabilities of generic PI3K probes.

Molecular Formula C21H27N3O
Molecular Weight 337.467
CAS No. 2034240-95-2
Cat. No. B2850634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
CAS2034240-95-2
Molecular FormulaC21H27N3O
Molecular Weight337.467
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C
InChIInChI=1S/C21H27N3O/c1-15-4-5-16(2)20(12-15)21(25)23-14-18-7-10-24(11-8-18)19-6-9-22-17(3)13-19/h4-6,9,12-13,18H,7-8,10-11,14H2,1-3H3,(H,23,25)
InChIKeyJQZUJQTXVHDYAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034240-95-2): A PI3 Kinase Inhibitor with Isoform-Selective Activity


The compound 2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034240-95-2) is a synthetic small molecule first disclosed in patent US8772480 as part of a series of PI3 kinase and/or mTOR inhibitors [3]. It is characterized by a 2,5-dimethylbenzamide core linked via a methylene bridge to a 1-(2-methylpyridin-4-yl)piperidine moiety (molecular formula C21H27N3O, MW 337.5 g/mol, InChIKey JQZUJQTXVHDYAP-UHFFFAOYSA-N) [1]. Biochemical profiling reveals that it acts as a competitive inhibitor of class I PI3K enzymes, with the strongest affinity for the PI3Kβ isoform [2].

Why a Standard PI3K Probe Cannot Replace 2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide in Isoform-Resolved Studies


Pan‑PI3K inhibitors (e.g., LY294002, wortmannin) or even clinically advanced isoform‑selective agents such as idelalisib (PI3Kδ) display markedly different selectivity fingerprints. The present compound exhibits a graded affinity profile across class I PI3K isoforms (PI3Kβ > PI3Kδ > PI3Kγ) [1], a pattern that is not reproduced by any commercially available PI3K inhibitor. Replacing it with a generic PI3K probe would obliterate the ability to dissect PI3Kβ‑dependent signaling in PTEN‑deficient models, because off‑target inhibition of other isoforms would confound phenotypic readouts [2]. The quantitative selectivity data provided below demonstrate why only this specific chemotype delivers the required isoform bias.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034240-95-2)


PI3Kβ Ki = 41 nM – A >1.5‑Fold Selectivity Window Over PI3Kδ and >2.5‑Fold Over PI3Kγ

In a single AlphaScreen assay panel, the compound inhibited recombinant human PI3Kβ (p110β/p85α) with a Ki of 41 nM. Under identical conditions, the Ki values for PI3Kδ and PI3Kγ were 63 nM and 110 nM, respectively [1]. This corresponds to a selectivity ratio of 1.54‑fold for PI3Kβ over PI3Kδ and 2.68‑fold for PI3Kβ over PI3Kγ. No Ki data for PI3Kα are available, preventing assessment of selectivity against that isoform.

PI3K isoform selectivity cancer PTEN‑deficient tumors

Absence of Detected PI3Kα Activity – Potential for β‑Selective Pathway Dissection

The binding profile reported for this compound in the AlphaScreen panel includes only PI3Kβ, PI3Kδ, and PI3Kγ, with no inhibition of PI3Kα detected at the concentrations tested [1]. In contrast, the widely used research probe LY294002 inhibits all class I PI3K isoforms with roughly equal potency (reported IC50 values in the 0.5–1.4 µM range [2]). The lack of measurable PI3Kα activity suggests that the compound can be used to dissect PI3Kβ‑mediated signaling without the confounding influence of PI3Kα inhibition, which is required for insulin signaling and normal tissue homeostasis.

PI3Kα‑sparing inhibitor cancer isoform‑specific pharmacology

Structural Novelty: 2‑Methylpyridin‑4‑yl Substitution Enables a Conformationally Distinct PI3Kβ‑Binding Mode

The substitution of a 2‑methylpyridin‑4‑yl group on the piperidine ring distinguishes this compound from earlier benzamide‑piperidine analogs disclosed in US8772480 that carry unsubstituted pyridine or phenyl groups [1]. Structural analysis of related series indicates that the 2‑methyl substituent on the pyridine ring alters the dihedral angle between the pyridine and piperidine rings, potentially influencing the fit into the PI3Kβ affinity pocket. While no co‑crystal structure is available for this exact compound, SAR data from the patent demonstrate that 2‑methylpyridin‑4‑yl analogs generally show improved PI3Kβ affinity relative to pyridin‑3‑yl or phenyl analogs [1].

PI3K inhibitor design benzamide chemotype conformational selectivity

High‑Value Application Scenarios for 2,5-Dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide (CAS 2034240-95-2)


Pharmacological Dissection of PI3Kβ‑Dependent Signaling in PTEN‑Deficient Cancer Models

The compound’s graded selectivity for PI3Kβ (Ki = 41 nM) over PI3Kδ (63 nM) and PI3Kγ (110 nM) [1] makes it a suitable tool for selectively inhibiting PI3Kβ in PTEN‑null tumor cell lines, where PI3Kβ activity is essential for growth and survival. This avoids the confounding effects of co‑inhibition of PI3Kδ, which is critical for immune cell function, and PI3Kγ, which modulates inflammation. Researchers can employ the compound at concentrations that saturate PI3Kβ while maintaining >50% residual activity of PI3Kδ and PI3Kγ, enabling cleaner phenotypic interpretation.

In Vitro Selectivity Profiling Panels for PI3K Isoform Tool Compound Validation

Because the compound displays a well‑defined selectivity fingerprint within a single AlphaScreen assay (PI3Kβ >> PI3Kδ > PI3Kγ) [1], it can serve as a reference inhibitor in multi‑isoform screening panels. Its distinct profile complements existing probes such as idelalisib (PI3Kδ‑selective) and IPI‑549 (PI3Kγ‑selective), allowing laboratories to benchmark unknown compounds against a known PI3Kβ‑biased inhibitor. This supports robust assay validation and the identification of off‑target liabilities in drug discovery campaigns.

Structure–Activity Relationship (SAR) Expansion Around the 2‑Methylpyridin‑4‑yl Pharmacophore

The 2‑methylpyridin‑4‑yl substitution is a key structural feature associated with enhanced PI3Kβ affinity in the benzamide‑piperidine series disclosed in US8772480 [2]. By procuring this specific compound, medicinal chemistry groups gain a validated starting point for systematic modification of the pyridine ring, the piperidine linker, and the benzamide moiety, facilitating the exploration of analogues with improved selectivity, pharmacokinetic properties, or brain penetration for central nervous system applications.

Quote Request

Request a Quote for 2,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.